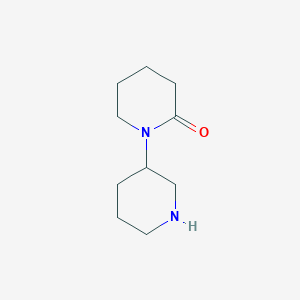

1-(Piperidin-3-yl)piperidin-2-one

Description

Contextualization of Piperidine (B6355638) Derivatives in Advanced Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.govnih.gov Its presence often imparts favorable pharmacokinetic properties to a molecule, such as enhanced membrane permeability and metabolic stability. researchgate.net Consequently, the development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a significant focus of modern organic chemistry. nih.govajchem-a.com Synthetic routes to piperidine derivatives are diverse and include hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.gov

Overview of Piperidin-2-ones (δ-Lactams) as Key Structural Motifs in Chemical Research

Piperidin-2-ones, also known as δ-lactams, are a subclass of piperidine derivatives characterized by a carbonyl group at the 2-position of the piperidine ring. nih.gov This structural feature, a cyclic amide, is a key building block in the synthesis of more complex molecules. The reactivity of the lactam moiety allows for a variety of chemical transformations, making piperidin-2-ones versatile intermediates in organic synthesis. For instance, the alkylation of N-protected piperidin-2-ones has been explored for the asymmetric synthesis of important pharmaceutical intermediates. researchgate.net

Rationale for In-depth Academic Investigation of 1-(Piperidin-3-yl)piperidin-2-one

The compound this compound presents a unique molecular architecture by combining a piperidin-2-one ring with a piperidine ring through a nitrogen-carbon bond. This specific linkage creates a molecule with distinct stereochemical and electronic properties that warrant detailed investigation. Understanding the synthesis, reactivity, and conformational preferences of this compound can provide valuable insights into the broader class of N-acylpiperidines and their potential applications. The exploration of such novel heterocyclic systems contributes to the fundamental knowledge base of organic chemistry and may pave the way for the discovery of new chemical entities with interesting properties.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and application in further chemical synthesis. While specific experimental data for this exact compound is not widely published, a related isomer, Piperidin-1-yl(piperidin-3-yl)methanone, provides some comparative insights.

| Property | Value |

| Molecular Formula | C11H20N2O |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | This compound |

This table is based on the general properties of the molecular formula and related isomers.

Spectroscopic Data of this compound

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm) corresponding to the methylene (B1212753) and methine protons of the two piperidine rings. The protons adjacent to the nitrogen atoms and the carbonyl group would likely appear at the lower field end of this region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the lactam at a downfield chemical shift (around δ 170-180 ppm). The remaining carbon signals for the two piperidine rings would appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1630-1680 cm⁻¹. C-H stretching and bending vibrations would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of piperidine and lactam rings.

Synthesis of this compound

The synthesis of this compound can be conceptually approached through several established synthetic methodologies in organic chemistry. A plausible and common route would involve the acylation of a piperidine derivative with a derivative of a piperidin-2-one.

A likely synthetic pathway would be the reaction of piperidin-3-amine (B1201142) with a suitable activated derivative of δ-valerolactam (piperidin-2-one). For instance, N-acylation could be achieved by reacting piperidin-3-amine with an N-protected piperidin-2-one derivative that has been activated at the carbonyl position. Another approach could involve the reductive amination of a suitable keto-aldehyde precursor, followed by intramolecular cyclization to form the lactam ring. The synthesis of a related compound, piperidin-2-yl-piperidin-1-yl-methanone, has been documented, suggesting the feasibility of coupling two piperidine-based rings. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-piperidin-3-ylpiperidin-2-one |

InChI |

InChI=1S/C10H18N2O/c13-10-5-1-2-7-12(10)9-4-3-6-11-8-9/h9,11H,1-8H2 |

InChI Key |

MBHVRGWULQCOHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2CCCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Piperidin 3 Yl Piperidin 2 One and Analogous δ Lactams

Retrosynthetic Analysis of the 1-(Piperidin-3-yl)piperidin-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions. icj-e.orgyoutube.com Applying this logic to this compound reveals several strategic bond disconnections that can guide its synthesis.

A primary disconnection can be made at the C-N bond of the lactam ring, suggesting a linear amino acid precursor that can undergo intramolecular cyclization. Further disconnection of the piperidine (B6355638) ring can be envisioned through various methods, such as breaking a C-N or C-C bond, leading back to acyclic or simpler cyclic precursors. For instance, the piperidine ring could be formed via reductive amination of a suitable dicarbonyl compound or through cyclization of an amino-alkene or amino-alkyne.

Another key retrosynthetic strategy involves disconnecting the bond between the two heterocyclic rings. This approach suggests the coupling of a pre-formed piperidine derivative with a piperidin-2-one precursor. The choice of which ring to construct first and the specific coupling strategy would depend on the availability of starting materials and the desired stereochemistry.

Intramolecular Cyclization Strategies for Piperidin-2-one Ring Formation

The formation of the piperidin-2-one (δ-lactam) ring is a critical step in the synthesis of the target scaffold. Intramolecular cyclization reactions are particularly powerful for this purpose, as they can offer high efficiency and stereocontrol. nih.gov A variety of methods have been developed to achieve this transformation, each with its own advantages and substrate scope.

Metal-Catalyzed Intramolecular Cyclizations

Transition metal catalysis has emerged as a versatile tool for the synthesis of lactams. organic-chemistry.org Palladium-catalyzed intramolecular hydroamidation of amidoalkynes provides a direct route to δ-lactams in good yields. organic-chemistry.org Similarly, gold-catalyzed cyclization of N-alkenyl β-ketoamides offers an efficient pathway to highly substituted lactams with excellent regioselectivity. organic-chemistry.org Ruthenium catalysts have also been employed for the cyclization of δ-ketonitriles. dtic.mil

A notable example of metal-catalyzed cyclization is the use of a base-free Pd(DMSO)2(TFA)2 catalyst in a Wacker-type aerobic oxidative cyclization of alkenes, which can be applied to the synthesis of various six-membered nitrogen heterocycles, including piperidones. organic-chemistry.org

| Catalyst System | Substrate Type | Product | Key Features |

| Palladium | Amidoalkynes | δ-Lactams | Good yields. organic-chemistry.org |

| Gold/Silver | N-Alkenyl β-ketoamides | Substituted Lactams | Excellent regioselectivity. organic-chemistry.org |

| Ruthenium | δ-Ketonitriles | Piperidones | Effective for ring formation. dtic.mil |

| Pd(DMSO)2(TFA)2 | Alkenes | Piperidones | Wacker-type aerobic oxidative cyclization. organic-chemistry.org |

| Rhodium | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | High diastereomeric excess for certain substrates. organic-chemistry.org |

| Iridium | Lactones and Amines | Lactams | Direct synthesis via aminolysis and transamidation. organic-chemistry.org |

Electrophilic Cyclizations

Electrophilic cyclization reactions provide another avenue for the construction of the piperidin-2-one ring. These reactions typically involve the activation of an alkene or alkyne by an electrophile, followed by nucleophilic attack by a tethered nitrogen atom. For instance, the reaction of unsaturated tosylamides with N-bromosuccinimide can effect cyclization. dtic.mil Similarly, carbenium ion-induced cyclization of alkynes, facilitated by a Lewis acid like ferric chloride, can lead to the formation of N-heterocycles. nih.gov

Radical Cyclization Approaches

Raductive radical cyclizations are powerful transformations in organic synthesis, known for their broad functional group tolerance. nih.govthieme-connect.de The cyclization of α-haloamides is a common method for preparing lactams. nih.gov However, a significant challenge in these reactions is the competing hydrodehalogenation of the starting material, which can be faster than the desired cyclization. nih.gov

Recent advancements have focused on overcoming this limitation. For example, photoenzymatic methods using flavin-dependent 'ene'-reductases have shown high product selectivity by pre-organizing the substrate in a reactive conformation for cyclization. nih.gov Traditional methods involving organotin hydrides or photoredox catalysis often result in lower yields of the desired lactam. nih.govthieme-connect.de The success of radical cyclization is highly dependent on the ring size being formed, with the formation of six-membered rings often being kinetically favorable. nih.gov

Atom transfer radical cyclization (ATRC) of N-allyl-haloacetamides is another effective strategy for synthesizing N-containing heterocycles. ub.edunih.gov Copper-catalyzed ATRC reactions, for instance, can produce brominated γ-lactams in good yields. nih.gov

| Method | Substrate | Key Features |

| Photoenzymatic | α-Haloamides | High product selectivity, avoids premature radical termination. nih.gov |

| Organotin Hydride | α-Haloamides | Often results in a mixture of cyclized and hydrodehalogenated products. thieme-connect.de |

| Photoredox Catalysis | α-Haloamides | Can favor the lactam product due to slower radical termination. thieme-connect.de |

| Atom Transfer Radical Cyclization (ATRC) | N-Allyl-haloacetamides | Effective for synthesizing halogenated lactams. ub.edunih.gov |

Aza-Michael Reaction Pathways

The intramolecular aza-Michael addition is a powerful and versatile method for the synthesis of piperidines and other nitrogen heterocycles. researchgate.netntu.edu.sgrsc.org This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.net The reaction can be catalyzed by various means, including cost-effective and environmentally friendly catalysts like molecular sieves. researchgate.net

Intramolecular aza-Michael reactions can be categorized based on whether they are single or double additions, the nature of the Michael acceptor (alkene or alkyne), and the size of the resulting ring. rsc.org These reactions have been successfully employed in the synthesis of a range of natural products and can proceed with high stereoselectivity. ntu.edu.sg For instance, a diastereoselective reductive amination/aza-Michael reaction sequence has been developed for the rapid construction of complex polysubstituted piperidine ring systems. acs.org

Intermolecular Reaction Pathways to the Piperidin-2-one Core

In addition to intramolecular cyclizations, intermolecular reactions offer alternative strategies for constructing the piperidin-2-one core. One common approach is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation to yield a piperidone. dtic.mil This method has been widely used for the synthesis of 4-piperidones from the addition of a primary amine to two moles of an alkyl acrylate. dtic.mil

Another powerful intermolecular approach is the Diels-Alder reaction. A four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can be used to construct highly functionalized piperidone scaffolds in a single operation. researchgate.net This method allows for significant diversity in the final product and often provides higher yields than stepwise approaches. researchgate.net

Reductive amination is another key intermolecular reaction for piperidine synthesis. nih.gov The condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine, is a common method for forming the C-N bond in the piperidine ring. nih.gov This approach is often used in [5+1] annulation strategies. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Dieckmann Condensation | Primary amine, alkyl acrylate | 4-Piperidone | Classic method for piperidone synthesis. dtic.mil |

| Diels-Alder Reaction | Aldehyde, ammonia equivalent, acyl chloride, dienophile | Functionalized Piperidone | Four-component reaction, high diversity. researchgate.net |

| Reductive Amination | Amine, aldehyde/ketone | Piperidine | Common C-N bond forming reaction. nih.gov |

Multicomponent Reaction (MCR) Strategies for Complex Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single, one-pot operation. nih.govfrontiersin.orgwikipedia.org This approach is highly efficient, atom-economical, and allows for the rapid generation of molecular diversity, which is particularly valuable in drug discovery. nih.govfrontiersin.org

For the synthesis of piperidine-containing structures, MCRs offer a convergent and efficient route. For instance, a four-component, one-pot synthesis of highly substituted piperidines has been developed, achieving excellent control over both diastereoselectivity and enantioselectivity. nih.gov This particular method involves a diphenylprolinol silyl (B83357) ether mediated Michael reaction, followed by a domino aza-Henry/hemiaminalization reaction and subsequent functionalization. nih.gov Such strategies highlight the potential of MCRs to assemble densely functionalized piperidine rings with multiple stereocenters.

While direct MCRs for the synthesis of this compound are not explicitly detailed in the surveyed literature, the principles of MCRs can be applied to construct the constituent piperidine and piperidin-2-one rings, which could then be coupled. The split-Ugi methodology, a modified four-component reaction, has been successfully applied to the synthesis of piperazine-based compounds, demonstrating the adaptability of MCRs for creating complex diamine structures. nih.gov This approach allows for the regioselective functionalization of a diamine core in a single step, a principle that could be conceptually extended to the synthesis of piperidine-piperidinone systems. nih.gov

Table 1: Notable Multicomponent Reactions in Heterocyclic Synthesis

| Reaction Name | Year Reported | Number of Components | Key Product Class |

| Strecker Synthesis | 1850 | 3 | α-Amino acids |

| Hantzsch Dihydropyridine Synthesis | 1881 | 3 | 1,4-Dihydropyridines |

| Biginelli Reaction | 1891 | 3 | Dihydropyrimidinones |

| Passerini Reaction | 1921 | 3 | α-Acyloxy carboxamides |

| Ugi Reaction | 1959 | 4 | α-Amino carboxamides |

Tandem Catalytic Transformations in δ-Lactam Synthesis

Tandem catalysis, also known as cascade catalysis, involves a sequence of two or more catalytic reactions in a single pot, where the product of one reaction becomes the substrate for the next. This strategy offers significant advantages in terms of efficiency, reduced waste, and the ability to construct complex molecules from simple precursors in a single operation. A variety of metals, including palladium, rhodium, iridium, and copper, are often employed to catalyze these transformations. mdpi.com

The synthesis of δ-lactams can be achieved through various tandem processes. One notable example is the palladium-catalyzed intramolecular hydroamidation of amidoalkynes, which provides a direct route to lactams. organic-chemistry.org Another approach involves an iridium-catalyzed process that directly converts lactones and amines into lactams through a sequence of aminolysis, N-alkylation, and intramolecular transamidation. organic-chemistry.org

Furthermore, tandem reductive amination/alkylation-cycloamidation of keto or amino acids has been shown to be an effective method for producing piperidin-2-ones. organic-chemistry.org Palladium-catalyzed tandem processes are particularly versatile. For instance, a palladium-catalyzed carbonylative Diels-Alder reaction has been developed to synthesize lactone-containing polycyclic compounds. mdpi.com Similarly, palladium-catalyzed cascade reactions of δ-ketonitriles with arylboronic acids have been used to synthesize pyridines. mdpi.com

Rhodium-catalyzed C-H functionalization represents another powerful tool for the synthesis of piperidine derivatives. nih.gov By carefully selecting the catalyst and protecting groups on the amine, it is possible to achieve site-selective functionalization at various positions on the piperidine ring. nih.gov

Stereoselective Synthesis of Chiral Piperidine-Piperidinone Systems

The stereoselective synthesis of chiral piperidines and their derivatives is of paramount importance due to the prevalence of these motifs in pharmaceuticals. researchgate.netresearchgate.net Achieving control over the three-dimensional arrangement of atoms is crucial for biological activity.

Asymmetric Synthetic Methodologies for Enantiomeric Purity

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from an achiral starting material. nih.gov This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.gov

Biocatalysis has emerged as a powerful strategy for asymmetric synthesis. For example, transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excess (>99.5% ee). nih.gov Engineered myoglobin (B1173299) variants have also been developed as biocatalysts for the stereoselective synthesis of β-, γ-, and δ-lactams via intramolecular C-H amidation, yielding products with high enantioselectivity. nih.gov

Metal-catalyzed asymmetric reactions are also widely employed. Copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes has been shown to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.net This method has been applied to the synthesis of key chiral intermediates for pharmaceuticals. researchgate.net Similarly, iridium-catalyzed enantioselective hydrogenation of substituted pyridines provides access to enantioenriched piperidines. researchgate.net

Diastereoselective Approaches and Control

Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule to favor one diastereomer over others. This is particularly challenging when synthesizing polysubstituted piperidines.

One approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. For example, an amidine auxiliary has been used to direct the diastereoselective addition of Grignard reagents to an activated pyridinium (B92312) salt, followed by regioselective metalation and functionalization to yield 2,6-disubstituted piperidines with high diastereoselectivity. rsc.org

Boronyl radical-catalyzed (4+2) cycloaddition has recently been developed for the regio- and diastereoselective synthesis of polysubstituted piperidines. nih.gov This method allows for the construction of densely substituted piperidines that are not easily accessible through other means. nih.gov Computational studies, such as those using density functional theory (DFT), can provide insights into the reaction mechanism and the factors governing diastereoselectivity. researchgate.netrsc.org

Table 2: Examples of Stereoselective Synthesis of Piperidine Derivatives

| Method | Catalyst/Reagent | Product | Stereoselectivity |

| Asymmetric Cyclizative Aminoboration | Cu/(S, S)-Ph-BPE | 2,3-cis-disubstituted piperidines | Excellent ee |

| Enzymatic C-H Amidation | Engineered Myoglobin | δ-lactams | 90-99% ee |

| Transaminase-Triggered Cyclization | Transaminase | 2-substituted piperidines | >99.5% ee |

| Directed Functionalization | Amidine Auxiliary | 2,6-disubstituted piperidines | High dr |

| Radical (4+2) Cycloaddition | Boronyl Radical | Polysubstituted piperidines | High dr |

Chiral Resolution Techniques in Synthetic Processes

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org Although asymmetric synthesis is often preferred, resolution remains a valuable tool, especially when enantioselective routes are not available or are inefficient. wikipedia.orgnih.gov

The most common method of chiral resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization. wikipedia.org Common chiral resolving agents include tartaric acid and its derivatives, as well as chiral amines like brucine. wikipedia.org For example, the resolution of 2-piperidin-2-yl-ethanol has been achieved by forming a complex with d-10-camphorsulfonic acid. google.comgoogleapis.com

A process known as "Resolution-Racemization-Recycle" (RRR) can improve the efficiency of resolution by converting the undesired enantiomer back into the racemic mixture for reuse. wikipedia.org Kinetic resolution is another technique where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.gov This has been successfully applied to the resolution of disubstituted piperidines using chiral hydroxamic acids. nih.gov

Functionalization and Derivatization of Precursor Piperidine and Piperidin-2-one Moieties

The functionalization of pre-existing piperidine and piperidin-2-one rings is a crucial strategy for creating analogs and derivatives of this compound. This allows for the exploration of structure-activity relationships in medicinal chemistry.

Site-selective C-H functionalization is a powerful technique for introducing new substituents directly onto the heterocyclic ring. nih.gov Rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at the C2, C3, or C4 positions, with the selectivity being controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov For instance, the C3 position can be functionalized indirectly through an asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

The piperidine ring can be functionalized through various other reactions. For example, hydrogenation of substituted pyridines is a common method to produce piperidine derivatives. nih.gov Cyclization reactions, such as the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, also provide a route to functionalized piperidines. nih.gov

For piperidin-2-one (a δ-lactam), the presence of the amide bond offers opportunities for derivatization. The nitrogen atom can be alkylated or acylated, and the carbonyl group can undergo various reactions. Furthermore, the carbon atoms of the lactam ring can be functionalized. For example, α-bromo N-alkoxy β-lactams have been synthesized and shown to be versatile building blocks for further modifications. rsc.org The bromine at the C3 position and the alkoxy group on the nitrogen serve as handles for further diversification. rsc.org

Selective N-Substitution and Alkylation Reactions

The formation of the crucial bond between the piperidine and piperidin-2-one rings can be approached through several synthetic disconnections. The most common strategies involve the N-alkylation of a piperidin-2-one precursor or the N-acylation/alkylation of a 3-aminopiperidine derivative followed by cyclization.

One primary method involves the reaction of a piperidine derivative with a suitable electrophile that can subsequently form the lactam ring. For instance, 3-aminopiperidine can be reacted with a 5-halovaleric acid derivative (e.g., an ester or acyl halide). The initial step is an intermolecular nucleophilic substitution or acylation, which is then followed by an intramolecular cyclization to form the δ-lactam ring. This approach is a cornerstone of lactam synthesis. wikipedia.org

Alternatively, direct N-alkylation of piperidin-2-one (δ-valerolactam) with a piperidine derivative bearing a leaving group at the 3-position represents a more convergent approach. The success of this strategy hinges on the careful selection of reaction conditions to ensure selective mono-alkylation and avoid competing side reactions. General conditions for the N-alkylation of secondary amines or amides often employ a strong base to deprotonate the nitrogen, creating a more potent nucleophile, followed by the addition of the alkylating agent. researchgate.net For example, bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) are commonly used. researchgate.net

A related strategy is the reductive amination between a 3-aminopiperidine and a keto-acid or keto-ester, such as levulinic acid, followed by cyclization. organic-chemistry.org This one-pot procedure can be highly efficient for constructing N-substituted piperidinones.

| Reaction Type | Amine Component | Electrophile/Coupling Partner | Catalyst/Reagents | Solvent | Key Features |

| N-Alkylation | Piperidine | Alkyl bromide or iodide | K₂CO₃ or NaH | DMF or Acetonitrile | Slow addition of the alkylating agent can prevent dialkylation. researchgate.net |

| Reductive Alkylation | (R)-3-amino-1-tert-butyloxycarbonylpiperidine | Ethyl glyoxylate | NaBH(OAc)₃, AcOH | Dichloromethane | Diastereoselective method for introducing functionalized side chains. nih.gov |

| Exchange Reaction | Aniline | N-methyl-N-benzyl-4-oxopiperidinium iodide | K₂CO₃ | Ethanol/Water | Convenient synthesis of N-aryl-substituted piperidones. acs.org |

| Aza-Michael Reaction | N-(3,4-dichlorophenyl) piperidin-4-amine | Acrylonitrile or tert-butyl acrylate | None specified | Not specified | Used for three-carbon elongation on the piperidine nitrogen. researchgate.net |

Regioselective Functionalization of Piperidine and Piperidin-2-one Rings

The synthesis of analogs of this compound often requires the regioselective introduction of substituents on either heterocyclic ring. Directing group strategies and catalyst-controlled reactions have emerged as powerful tools for achieving high selectivity in C-H functionalization.

Piperidine Ring Functionalization:

The functionalization of the piperidine ring is challenging due to the similar reactivity of its multiple C-H bonds. Direct functionalization at the C3 position is particularly difficult due to the deactivating inductive effect of the adjacent nitrogen atom. nih.govnsf.gov Therefore, indirect methods are often employed. One such strategy involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive, regioselective ring-opening of the cyclopropane (B1198618) intermediate to install a substituent at the C3 position. nih.govd-nb.info

For other positions, catalyst control is paramount. Palladium-catalyzed C-H arylation can achieve regio- and stereoselective functionalization at the C4 position by using an aminoquinoline directing group attached at C3. acs.org Similarly, rhodium catalysts, in combination with specific N-protecting groups, can direct C-H functionalization to either the C2 or C4 positions. For example, N-Boc or N-brosyl piperidine tends to undergo rhodium-catalyzed C-H insertion at the C2 position, while N-α-oxoarylacetyl-piperidines can direct the functionalization to the C4 position. nih.govd-nb.info

| Position | Method | Catalyst/Directing Group | Reagents | Outcome | Reference(s) |

| C2 | C-H Functionalization | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Aryldiazoacetates | Forms 2-substituted piperidine analogs. | nih.govd-nb.info |

| C3 | Indirect C-H Functionalization | Rhodium Catalyst | N-Boc-tetrahydropyridine, Diazo compound | Cyclopropanation followed by reductive ring-opening. | nih.govnsf.govd-nb.info |

| C4 | C-H Arylation | Pd(OAc)₂ / Aminoquinoline at C3 | Aryl iodide, K₂CO₃ | Achieves cis-3,4-disubstituted piperidines. | acs.org |

| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl group | Aryldiazoacetates | Forms 4-substituted piperidine analogs. | nih.govd-nb.info |

Piperidin-2-one Ring Functionalization:

The piperidin-2-one (δ-lactam) ring offers different sites for functionalization. The α-position to the carbonyl group (C3) is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. For example, alkylation of the aza-enolate of valerolactim methyl ether, followed by hydrolysis, yields α-alkylated δ-lactams in excellent yield. organic-chemistry.org Asymmetric synthesis can be achieved through methods like enantioselective fluorination of a chiral β-ketoester precursor before cyclization. youtube.com

Furthermore, diastereoselective synthesis of substituted δ-lactams can be achieved through an anhydride (B1165640) Mannich-type reaction between sulfone-substituted glutaric anhydrides and imines, which readily decarboxylate to provide highly substituted δ-lactams as single isomers. acs.org This method allows for the introduction of substituents at positions corresponding to C3, C4, and C5 of the resulting piperidin-2-one ring with a high degree of stereocontrol. acs.org

In Depth Chemical Reactivity and Mechanistic Investigations

General Reaction Pathways and Transformation Potential of the Piperidine-Lactam System

The piperidine-lactam system is a versatile scaffold found in numerous biologically active molecules and serves as a key building block in synthetic chemistry. nih.govwikipedia.orgresearchgate.net The reactivity of this system is governed by the functional groups present: the secondary amine of the piperidine (B6355638) ring and the amide group of the lactam ring. These groups can react independently or in concert, leading to a wide array of chemical transformations. The piperidine moiety is a common feature in pharmaceuticals, influencing properties like receptor binding and metabolic stability. researchgate.net

The oxidation of the piperidine-lactam system can occur at several sites. The secondary amine of the piperidine ring can be oxidized, and the lactam moiety also presents sites for oxidative transformation.

Amine Oxidation : Secondary cyclic amines like piperidine can be oxidized to their corresponding lactams under various catalytic conditions. For instance, gold nanoparticles supported on ceria (Au/CeO2) have been shown to effectively catalyze the aerobic oxidation of piperidine to 2-piperidone (B129406) with high yield. osti.gov Other methods include the use of hypervalent iodine reagents, which can lead to the formation of N-acyliminium ions from N-protected piperidines. nih.gov These reactive intermediates are valuable in synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Lactam Moiety Oxidation : While the lactam ring is generally more resistant to oxidation than the amine, reactions can be induced. For example, the oxidation of nicotine (B1678760) and its analogues, which contain a pyrrolidine (B122466) ring (a related five-membered ring), often occurs at the α-methylene group, leading to the formation of a lactam. researchgate.net Similar pathways can be envisioned for the piperidine ring in 1-(Piperidin-3-yl)piperidin-2-one, potentially leading to imide formation or other oxidized products depending on the reagents and conditions.

The reduction of the lactam carbonyl group is a primary transformation pathway, typically leading to the formation of a cyclic amine.

Lactam Carbonyl Reduction : The amide group within the piperidin-2-one ring can be completely reduced to an amine. Powerful reducing agents like lithium aluminium hydride (LiAlH4) are commonly used for this transformation, converting the lactam to the corresponding piperidine. rsc.orgrsc.orgsciencemadness.org Other reagents, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), are also effective. sciencemadness.org In some cases, partial reduction can occur, yielding intermediates like cyclic hemiaminals, although this is less common for simple lactams. rsc.org The reduction of substituted piperidinones can be stereoselective, affording specific diastereomers of the resulting piperidines. nih.gov

Other Reducible Groups : In the context of this compound, the primary site for reduction is the lactam carbonyl. The piperidine ring itself is fully saturated and generally not susceptible to reduction under typical lactam reduction conditions. The hydrogenation of pyridine (B92270) rings to form piperidines is a common industrial process but requires specific catalysts, such as molybdenum disulfide or rhodium on carbon (Rh/C), and often proceeds under pressure. wikipedia.orgorganic-chemistry.org

Substitution reactions can occur on both the piperidine ring and the lactam nitrogen, driven by the nucleophilicity of the piperidine nitrogen and the potential for electrophilic attack on the lactam.

Nucleophilic Substitution on the Piperidine Ring : The secondary amine of the piperidine ring is nucleophilic and readily participates in reactions with electrophiles. This includes alkylation, acylation, and arylation. For instance, piperidine is widely used to convert ketones into enamines, which are key intermediates in reactions like the Stork enamine alkylation. wikipedia.orgyoutube.com It can also react with sulfonyl chlorides, a reaction used in the Hinsberg test to distinguish amines. idc-online.com In the context of this compound, the piperidine nitrogen would be the primary site for such nucleophilic reactions.

Electrophilic Substitution on the Lactam Nitrogen : The nitrogen atom of the lactam is part of an amide and is significantly less nucleophilic than the piperidine nitrogen due to the resonance delocalization of its lone pair with the adjacent carbonyl group. However, under strongly basic conditions, the N-H proton can be removed to form a lactamate anion, which can then react with electrophiles. More commonly, electrophilic substitution at nitrogen involves the reaction of amines with various electrophilic reagents. idc-online.comwikipedia.org In β-lactam systems, protonation of the lactam nitrogen is considered a key step in their enzymatic hydrolysis, suggesting its susceptibility to electrophilic attack. nih.gov

Ring-Opening and Ring-Expansion Transformations of the Piperidin-2-one Ring

The piperidin-2-one ring can undergo transformations that alter its cyclic structure, such as ring-opening and ring-expansion reactions.

Ring-Opening : The amide bond of the lactam can be cleaved under hydrolytic conditions (acidic or basic) to yield the corresponding open-chain amino acid, 5-aminopentanoic acid. wikipedia.org Other ring-opening reactions can be achieved through different mechanisms. For example, N-substituted piperidines can undergo ring-opening through single electron transfer photooxidation. researchgate.net The reaction of isatin (B1672199) derivatives with piperidine has been shown to proceed via nucleophilic attack followed by a ring-opening process. maxapress.com

Ring-Expansion : While less common for simple piperidinones, ring-expansion reactions are known for related heterocyclic systems. For example, palladium-catalyzed allylic amine rearrangements can achieve a two-carbon ring expansion of 2-vinyl pyrrolidines and piperidines to form larger azepane and azocane (B75157) rings. chemrxiv.org Other methods involve rearrangements induced by specific reagents, such as the N-bromosuccinimide-induced cascade that can lead to azepane formation. acs.org

Stereochemical Outcomes and Stereoselectivity in Chemical Reactions

The presence of a chiral center at the C-3 position of the piperidine ring in this compound has significant implications for its chemical reactions, introducing the possibility of stereochemical control.

Diastereoselective Reactions : Reactions on either ring can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over another. For example, metal-catalyzed nucleophilic substitution reactions on 2-acyloxypiperidines can exhibit high cis- or trans-selectivity depending on the substrate and catalyst. acs.orgresearchgate.net Similarly, the reduction of substituted piperidinones can be highly stereoselective. The reduction of N-methyl-3-phenyl-4-piperidone with sodium borohydride (B1222165) at low temperatures in the presence of an acid yields predominantly the di-equatorial isomer of the corresponding alcohol. google.com

Enantioselective Synthesis : The synthesis of piperidine derivatives often employs enantioselective methods to produce a single enantiomer. This can be achieved through asymmetric hydrogenation using chiral catalysts, such as rhodium or ruthenium complexes. nih.gov Asymmetric cyclization reactions are also a powerful tool for constructing chiral piperidine rings. youtube.com The stereochemistry of the starting material or catalyst dictates the stereochemical outcome of the final product. rsc.org

Catalytic Applications and Transformations Involving this compound and Related Structures

The piperidine and lactam motifs are central to many catalytic processes, both as substrates and as parts of ligand scaffolds for metal catalysts.

Catalytic Hydrogenation/Reduction : The reduction of pyridines to piperidines is a major industrial catalytic process. nih.govwikipedia.org Similarly, the catalytic hydrogenation of substituted piperidinones can be achieved with high stereoselectivity. nih.gov Ruthenium catalysts supported on beta zeolite have been used for the selective transformation of biomass-derived compounds into 2-methyl piperidine and 6-methylpiperidin-2-one (B167070). nih.gov

C-H Functionalization : Directed C-H functionalization is a powerful strategy for modifying complex molecules. Rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidine derivatives, where the choice of catalyst and protecting group on the nitrogen controls whether substitution occurs at the C-2 or C-4 position. nih.gov

Coupling Reactions : The piperidine scaffold can be synthesized via catalytic coupling reactions. For example, ruthenium complexes can catalyze the coupling of propargylic amides and allylic alcohols to generate six-membered cyclic enamides, which are precursors to piperidines. rsc.org

Oxidation Catalysis : As mentioned previously, the catalytic oxidation of cyclic amines to lactams is an important transformation. Gold-on-ceria catalysts have proven efficient for the aerobic oxidation of piperidine and other cyclic amines. osti.gov

Role as a Substrate in Transition Metal-Catalyzed Reactions

The piperidine and lactam moieties of this compound offer several sites for activation by transition metal catalysts. Although direct studies on this specific molecule are limited, research on related N-substituted piperidones and lactams provides insights into its potential reactivity.

Transition metal-catalyzed reactions could target the C-H bonds of the piperidine or piperidone rings for functionalization, the N-C bond of the lactam for ring-opening, or the amide bond itself. For instance, palladium-catalyzed reactions are known to facilitate the synthesis of N-aryl lactams through amidation processes nih.gov. It is conceivable that this compound could be synthesized via a similar palladium-catalyzed coupling between 3-aminopiperidine and a suitable δ-lactone precursor.

Furthermore, rhodium and iridium catalysts have been employed in the synthesis of substituted piperidines through methods like hydrogen-borrowing or [5+1] annulation nih.gov. These methods could potentially be adapted for the synthesis or derivatization of the piperidinyl moiety of the target compound. The development of catalysts for C-H activation is a burgeoning field, and heterogeneous ruthenium catalysts, modified with N-heterocyclic carbenes, have shown promise in the selective deuteration of pharmaceutically relevant heterocycles nih.gov. Such a system could potentially be used to selectively functionalize the C-H bonds of this compound.

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to the Synthesis of Piperidine and Lactam Scaffolds

| Catalyst System | Reaction Type | Substrate Class | Product Class | Reference |

| Palladium(II) acetate | Heck-type arylation | exo-Methylene-β-lactams | Arylidene-β-lactams | organic-chemistry.org |

| Rhodium(II) acetate | N-H Insertion | Diazo-piperidin-2-ones | 3-Arylamino-piperidin-2-ones | researchgate.net |

| Gold(I) complex/AgOTf | Intramolecular hydroamination | N-alkenyl ureas | Nitrogen heterocycles | organic-chemistry.org |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Alkenylamines | Piperidines, Piperazinones | organic-chemistry.org |

| Aluminum triflate (Al(OTf)₃) | Cascade cyclization and ionic hydrogenation | Ketoamides | N-substituted piperidones | acs.org |

Involvement in Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis and functionalization of heterocyclic compounds. The principles of organocatalysis could be applied to the synthesis of this compound. For example, organocatalytic approaches have been developed for the synthesis of polysubstituted piperidines from aldehydes and nitroolefins via domino Michael addition/aminalization processes nih.govacs.org.

The lactam portion of the molecule can also be a target for organocatalytic transformations. The enantioselective α-functionalization of aldehydes with N-lactam radicals, generated via organophotocatalysis, has been demonstrated, leading to the synthesis of pharmacologically relevant compounds acs.org. This suggests that the piperidin-2-one ring of the target molecule could potentially be functionalized at the α-position using similar strategies.

Furthermore, piperidine itself, a structural component of the target molecule, can act as an organocatalyst. In combination with iodine, piperidine has been shown to efficiently catalyze the one-pot, three-component synthesis of coumarin-3-carboxamides nih.gov. This dual catalytic system highlights the potential for the piperidine moiety to participate in catalytic cycles.

Table 2: Examples of Organocatalytic Reactions for Piperidine and Lactam Synthesis

| Organocatalyst | Reaction Type | Substrates | Products | Reference |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Aldehydes, Nitroolefins | Polysubstituted piperidines | nih.govacs.org |

| Chiral imidazolidinone | Enantioselective α-functionalization | Aldehydes, N-lactam radical precursors | α-functionalized lactams | acs.org |

| Piperidine/Iodine | One-pot, three-component reaction | Salicylaldehydes, Amines, Diethyl malonate | Coumarin-3-carboxamides | nih.gov |

| Borane | Metal-free transfer hydrogenation | Pyridines | Piperidines | organic-chemistry.org |

Investigations into Green Chemistry Approaches for its Synthesis or Transformation

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. While specific green chemistry investigations for this compound are not reported, general strategies for the green synthesis of its constituent lactam and piperidine rings are relevant.

One green approach is the use of metal-free catalysis. For instance, the ozonation of N-aryl cyclic amines to produce N-aryl lactams is presented as a "metal-free" alternative to methods using heavy metals nih.gov. This approach avoids chlorinated waste and aligns with green chemistry recommendations.

The synthesis of lactams and other N-heterocycles using efficient, atom-economical methods is another key aspect of green chemistry. Cascade reactions, such as the Al(OTf)₃-catalyzed cyclization and ionic hydrogenation of ketoamides to form N-substituted lactams, offer a streamlined approach to these structures acs.org. Photocatalysis, particularly using visible light, is also a powerful green tool. The use of photocatalysis to generate N-centered lactam radicals for further reactions represents a mild and efficient method acs.org. The development of reactions that proceed under ambient temperature and pressure, with high atom economy, are central tenets of green chemistry that could be applied to the synthesis of this compound. The use of biomass-derived precursors for the synthesis of piperidines and lactams is an area of ongoing research, though specific pathways to this compound from biomass have not yet been detailed in the literature.

Table 3: Examples of Green Chemistry Approaches in Lactam and Piperidine Synthesis

| Green Chemistry Principle | Catalytic System/Method | Reaction | Relevance | Reference |

| Use of less hazardous chemical syntheses | Metal-free ozonation | N-aryl cyclic amines to N-aryl lactams | Avoids heavy metal waste | nih.gov |

| Atom Economy/Catalysis | Al(OTf)₃-catalyzed cascade reaction | Ketoamides to N-substituted lactams | Efficient, multi-step process in one pot | acs.org |

| Design for Energy Efficiency | Organophotocatalysis | Enantioselective α-functionalization of aldehydes with N-lactam radicals | Utilizes visible light, mild conditions | acs.org |

| Use of Renewable Feedstocks | (Hypothetical) | Biomass-derived precursors | Potential for sustainable synthesis of piperidine/lactam backbone | wordpress.com |

In-Depth Computational Analysis of this compound Remains Elusive

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the growing importance of computational chemistry in characterizing novel molecules, detailed studies focusing on the electronic and geometric properties of this specific compound are not publicly available.

The compound, which features a piperidin-2-one (a δ-valerolactam) ring linked via its nitrogen atom to the 3-position of a second piperidine ring, is cataloged in chemical databases such as PubChem. nih.gov However, these entries primarily provide basic identifiers like molecular formula (C₁₀H₁₈N₂O) and structure, without offering the in-depth computational data requested. nih.gov

Consequently, it is not possible to provide scientifically accurate information or data tables for the following outlined topics concerning this compound:

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Dynamics:While conformational studies exist for other piperidine (B6355638) derivatives, a specific analysis of the conformational isomers and dynamic behavior of 1-(Piperidin-3-yl)piperidin-2-one is not documented in the reviewed literature.nih.gov

Potential Energy Surface Scans for Conformational Isomers

Potential energy surface (PES) scans are a fundamental computational tool used to explore the conformational landscape of a molecule. By systematically varying specific dihedral angles or bond lengths and calculating the corresponding energy, researchers can identify stable low-energy conformers and the energy barriers between them.

For this compound, a PES scan would be crucial for understanding the relative orientations of the two piperidine rings. Key dihedral angles to investigate would include those around the C-N bond connecting the two rings. Such a study would reveal the most stable conformations, which are essential for understanding its biological activity and reactivity. Although general methodologies for PES scans are well-established, specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a solvent environment over time. These simulations can reveal how the presence of a solvent, such as water, influences the conformational flexibility and intermolecular interactions of a compound.

For this compound, MD simulations would complement PES scans by providing a more realistic picture of its behavior in solution. This would be particularly important for understanding how the molecule might interact with biological targets, such as proteins. While MD simulations are frequently applied to piperidine-containing bioactive molecules, specific simulation data for this compound has not been reported.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules.

Transition State Characterization and Reaction Pathway Determination

Theoretical chemists use methods like Density Functional Theory (DFT) to map out the entire reaction pathway for a chemical transformation. This involves locating and characterizing the transition state structures, which are the high-energy points along the reaction coordinate.

For the synthesis of this compound, computational studies could elucidate the mechanism of the key bond-forming step, likely an amidation or a related coupling reaction. This would involve identifying the transition state and determining the most favorable reaction pathway. However, no such computational studies have been published for the synthesis of this specific compound.

Kinetic and Thermodynamic Insights from Computational Data

From the computed potential energy surface, it is possible to extract valuable kinetic and thermodynamic data. The energy difference between reactants and products provides the reaction's enthalpy, while the energy of the transition state relative to the reactants determines the activation energy, which is related to the reaction rate.

Such computational data would be invaluable for optimizing the synthesis of this compound. However, in the absence of specific computational studies, no kinetic or thermodynamic data derived from theoretical calculations are available for its formation.

Structure-Reactivity Relationship Studies using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational descriptors to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These descriptors can be electronic (e.g., orbital energies, partial charges), steric (e.g., molecular volume, surface area), or topological in nature.

For a series of analogs of this compound, QSAR studies could be employed to build predictive models for their biological activity. This would involve calculating a range of molecular descriptors and using statistical methods to find a correlation with experimental data. While QSAR studies have been performed on various classes of piperidone derivatives, a study specifically including this compound is not available in the literature. nih.govnih.gov

Advanced Analytical Methods for Characterization and Purity Assessment in Research

Chromatographic Methods for Isolation, Purity Determination, and Quantitative Analysisich.orgnih.gov

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. amazonaws.com The choice of method depends on the analyte's properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like 1-(Piperidin-3-yl)piperidin-2-one. bjbms.org Reversed-phase HPLC (RP-HPLC) is particularly suitable, where a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov

The purpose of an HPLC analysis is to confirm the identity and provide quantitative results for a given compound. bjbms.org For this compound, which lacks a strong native chromophore, derivatization may be employed to enhance detection by a UV-Visible detector. nih.gov A common approach involves derivatizing the secondary amine of the piperidine (B6355638) ring. For instance, a method developed for piperidine analysis used 4-toluenesulfonyl chloride as a pre-column derivatization reagent, allowing for sensitive UV detection. nih.gov

Detection methods are chosen based on the analytical requirements. bjbms.org

UV/Vis Detector: A common and robust detector, ideal for routine quantitative analysis when the analyte has a suitable chromophore or has been derivatized. bjbms.org

Photodiode Array (PDA) Detector: Offers the advantage of acquiring a full UV-Vis spectrum at each point in the chromatogram. This is invaluable for assessing peak purity and identifying co-eluting impurities. nih.gov An isobestic wavelength can be chosen for accurate quantification in the presence of other components. nih.gov

Evaporative Light Scattering Detector (ELSD): A universal detector that is independent of the analyte's optical properties. It is useful for detecting compounds with no UV absorbance, making it a potential option for analyzing this compound without derivatization.

A representative RP-HPLC method for a related piperidine compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Inertsil C18 (250 × 4.6 mm I.D.) |

| Mobile Phase | Water with 0.1% phosphoric acid (A) and Acetonitrile (B) (32:68, V/V) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV |

| Derivatization Reagent | 4-Toluene Sulfonyl Chloride |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, direct analysis is challenging. Therefore, chemical derivatization is typically required to convert it into a more volatile and thermally stable analogue. researchgate.net

A common derivatization strategy for compounds containing amine functionalities is acylation, for example, using trifluoroacetyl anhydride (B1165640). researchgate.net This procedure increases the compound's volatility, allowing it to be analyzed by GC. The subsequent mass spectrometry analysis provides a fragmentation pattern, which acts as a molecular fingerprint, aiding in structural confirmation. nih.gov GC-MS analysis of various piperidine alkaloids has been successfully used to identify constituents in complex mixtures like plant extracts. nih.govcmbr-journal.com

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm i.d. |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric purity are critical. nih.gov

Chiral HPLC is the most effective method for enantioseparation. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govepa.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for separating a broad range of racemic compounds, including those with piperidine scaffolds. nih.govcapes.gov.brwindows.net

The separation can be performed in normal-phase, reversed-phase, or polar-organic modes, with the choice of mobile phase being crucial for achieving optimal resolution. windows.net In some cases, derivatization of the analyte is performed to enhance interaction with the CSP and improve separation. google.comgoogle.com For instance, a method for analyzing 3-aminopiperidine utilized a glycoprotein-based chiral column after derivatization with benzoyl chloride. google.com

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| (RS)-3-Aminopiperidine derivative | ChromTech CHIRAL-AGP | 0.015 mol/L phosphate (B84403) buffer-isopropanol (99:1) | UV (254 nm) | google.com |

| 3-(Piperidin-3-yl)-1H-indole diastereomers | Semi-preparative HPLC (details not specified) | CH2Cl2/MeOH/TEA (98:2:0.1) for pre-purification | Not specified | nih.gov |

| Fenpropidin (piperidine fungicide) | L3 chiral column (250 × 4.6 mm) | Methanol/water with formic acid and ammonium (B1175870) formate | UPLC-MS/MS | nih.gov |

Method Validation Protocols for Analytical Robustness and Reproducibility in Academic Researchich.org

To ensure that an analytical method is suitable for its intended purpose, it must be validated. ich.org Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of this compound. While industry standards are rigorous, academic research follows similar principles to ensure data integrity. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validation. ich.org

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ich.org This is often demonstrated by comparing chromatograms of the analyte, a blank, and a mixture, ensuring no interfering peaks are present at the analyte's retention time. semanticscholar.org

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org It is typically evaluated by analyzing a series of standards (a minimum of 5 concentrations is recommended) and performing a linear regression analysis of the peak area versus concentration. ich.orgnih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results to the true value. ich.org It can be assessed by the recovery of a known amount of analyte spiked into a blank matrix. An average recovery of >90% is often considered acceptable. nih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. Assessed by a minimum of 6 determinations at 100% of the test concentration or 9 determinations over the specified range. ich.org

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Precision is expressed as the relative standard deviation (%RSD), with a value of <2% being a common target. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). nih.gov This provides an indication of its reliability during normal usage.

| Parameter | Purpose | Typical Acceptance Criterion for Research |

|---|---|---|

| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.99 (PDA); No interference at analyte retention time. |

| Linearity | To confirm a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | To determine how close results are to the true value. | Mean recovery between 98-102% (often wider in research, e.g., 90-110%). |

| Precision (%RSD) | To assess the scatter of data from replicate measurements. | RSD ≤ 2% |

| Robustness | To check the method's reliability with minor changes. | System suitability parameters remain within limits; %RSD ≤ 2%. |

Future Research Directions and Emerging Opportunities in Piperidine Lactam Chemistry

Development of Novel and Green Synthetic Pathways with Enhanced Atom Economy and Selectivity

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for environmentally benign processes that maximize the incorporation of all starting materials into the final product. jocpr.comprimescholars.com This concept of atom economy is a primary driver in the development of new synthetic routes to piperidine-lactams. rsc.org

Future research will likely focus on moving away from classical multi-step synthetic sequences that often involve protecting groups and generate significant waste. jk-sci.com A promising strategy is the utilization of biomass-derived starting materials. For instance, the synthesis of 6-methylpiperidin-2-one (B167070) from microbially produced triacetic acid lactone showcases a sustainable route to δ-lactams. nih.gov This approach, using a Ru/BEA-60 catalyst in dioxane, achieves a high yield of 78.5%, demonstrating the potential of tandem catalysis in biomass conversion. nih.gov

Catalytic methods that promote high selectivity and efficiency are at the forefront of green synthesis. jk-sci.com The development of enantioselective catalytic processes is particularly crucial for producing chiral piperidine-lactams, which are important in medicinal chemistry. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. nih.gov Cyclocondensation reactions that proceed through dynamic kinetic resolution are of special interest as they can generate complex, enantiopure lactams in a single step. nih.gov

Furthermore, techniques such as microwave-induced organic reaction enhancement chemistry offer pathways for the rapid and stereocontrolled synthesis of substituted lactams with reduced solvent usage. nih.gov The table below summarizes some modern synthetic approaches to piperidine (B6355638) and lactam derivatives, highlighting the trend towards greener and more efficient methodologies.

| Synthetic Approach | Key Features | Example Product Class | Reference |

| Biomass Conversion | Utilizes renewable feedstocks; Tandem catalysis | 6-methylpiperidin-2-one | nih.gov |

| Meyers' Lactamization | Stereoselective synthesis of bicyclic lactams | Tricyclic SpiroLactams | nih.gov |

| Staudinger Reaction | [2+2] cycloaddition of ketenes and imines | β-Lactams | nih.gov |

| Chiral Auxiliaries | Enantioselective synthesis using chiral building blocks | Enantiopure polysubstituted piperidines | nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction times; Reduced solvent use | Vinyl-β-lactams | nih.gov |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The piperidine-lactam scaffold, while well-established, still holds potential for the discovery of new reactivity patterns and chemical transformations. Research in this area aims to unlock novel synthetic pathways and provide access to a wider range of functionalized molecules.

One area of exploration is the functionalization of the lactam ring itself. For example, the tricyclic spirolactam systems can be derivatized at the piperidine nitrogen through transformations like alkylation and acylation, creating a library of diverse compounds for biological screening. nih.gov The ability to selectively modify different positions of the piperidine-lactam core in a regio- and stereocontrolled manner is a key goal. nih.gov

Novel annulation strategies are also being developed to construct the core piperidine skeleton. A [3+3]-type annelation has been shown to be a useful method for forming piperidine rings. acs.org The exploration of such cycloaddition strategies could lead to more efficient syntheses of complex piperidine-containing alkaloids.

Furthermore, the development of new catalytic systems can unveil previously unknown transformations. For example, the use of specific catalysts in the Staudinger reaction can control the stereochemical outcome, leading to either cis- or trans-β-lactams depending on the N-protecting group of the imine. nih.gov The investigation of novel catalysts for reactions involving piperidine-lactam precursors will continue to be a fruitful area of research.

Integration of Advanced Machine Learning and AI in Synthetic Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry, from the initial design of synthetic routes to the prediction of reaction outcomes. gcande.org These computational tools can analyze vast datasets of chemical reactions to identify hidden patterns and relationships that are not apparent to human chemists. cam.ac.uk

For the synthesis of piperidine-lactams, AI can be employed to design the most efficient synthetic pathways by considering factors such as atom economy, yield, and the cost of starting materials. gcande.orgmit.edu Data-driven synthesis planning programs can propose novel disconnections and synthetic strategies for complex target molecules containing the piperidine-lactam motif. mit.edu

Machine learning models can also predict the outcome and optimal conditions for chemical reactions. cam.ac.uk By training on large datasets of reactions, these models can forecast the yield of a reaction, identify potential side products, and suggest the best catalyst, solvent, and temperature. This predictive power can significantly reduce the amount of trial-and-error experimentation required, accelerating the discovery and development of new piperidine-lactam derivatives. cam.ac.uknih.gov For instance, ML algorithms can be trained to predict the stereoselectivity of a reaction, which is crucial for the synthesis of chiral pharmaceuticals.

The development of "reactome" platforms, which combine automated high-throughput experimentation with AI, offers a powerful approach to understanding chemical reactivity on a large scale. cam.ac.uk Applying such a platform to piperidine-lactam chemistry could rapidly expand our knowledge of their synthesis and reactivity.

Computational Design of Functional Materials Precursors Derived from Piperidine-Lactam Scaffolds

Computational chemistry is a powerful tool for the in silico design of new functional materials. researchgate.net By using methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the properties of materials before they are synthesized in the lab. researchgate.netescholarship.org

Piperidine-lactam scaffolds can serve as versatile building blocks for the design of novel functional materials. Their rigid, nitrogen-containing structures can be tailored to create materials with specific electronic, optical, or mechanical properties. Computational modeling can be used to explore how modifications to the piperidine-lactam core, such as the introduction of different functional groups or the creation of polymers, affect the properties of the resulting material.

For example, computational screening could be used to identify piperidine-lactam derivatives with the potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). By calculating properties like frontier molecular orbital energies and charge transport characteristics, researchers can prioritize the most promising candidates for synthesis.

Furthermore, computational methods can aid in the design of porous materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), using piperidine-lactam-based linkers. escholarship.org These simulations can predict the pore size and shape of the resulting framework, as well as its affinity for adsorbing specific molecules, which is crucial for applications in gas storage, separation, and catalysis. The integration of computational design with synthetic chemistry will be essential for the rapid discovery of new functional materials derived from piperidine-lactam scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.